N-Acetyl-D-cysteine methyl ester
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Overview
Description
N-Acetyl-D-cysteine methyl ester is a derivative of the amino acid cysteine. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group. This compound is known for its antioxidant properties and is used in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-cysteine methyl ester typically involves the acetylation of D-cysteine followed by esterification. One common method involves the reaction of D-cysteine with acetic anhydride to form N-Acetyl-D-cysteine. This intermediate is then reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-cysteine methyl ester undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-D-cysteine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a sulfur transfer agent in peptide synthesis.
Biology: Acts as an antioxidant and is used in studies related to oxidative stress.
Medicine: Investigated for its potential in treating conditions like diabetic nephropathy and as a mucolytic agent.
Industry: Used in the synthesis of various pharmaceuticals and as a stabilizer in cosmetic formulations.
Mechanism of Action
N-Acetyl-D-cysteine methyl ester exerts its effects primarily through its antioxidant properties. It acts as a precursor to glutathione, a major antioxidant in the body. The compound helps in replenishing glutathione levels, scavenging free radicals, and reducing oxidative stress. It also modulates various signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: Another acetylated derivative of cysteine, commonly used as a mucolytic agent.
N-Acetylcysteine amide: A derivative with enhanced cell permeability and antioxidant properties.
L-Cysteine methyl ester: Similar structure but lacks the acetyl group.
Uniqueness
N-Acetyl-D-cysteine methyl ester is unique due to its specific stereochemistry (D-form) and the presence of both acetyl and methyl ester groups. This combination enhances its stability and bioavailability compared to other derivatives .
Properties
CAS No. |
640768-57-6 |
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Molecular Formula |
C6H11NO3S |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
methyl (2S)-2-acetamido-3-sulfanylpropanoate |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11)6(9)10-2/h5,11H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 |
InChI Key |
QTKAQJWFVXPIFV-RXMQYKEDSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CS)C(=O)OC |
Canonical SMILES |
CC(=O)NC(CS)C(=O)OC |
Origin of Product |
United States |
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